molecular formula C10H22O7S B1676788 m-PEG5-Ms CAS No. 130955-37-2

m-PEG5-Ms

Cat. No. B1676788
CAS RN: 130955-37-2
M. Wt: 286.34 g/mol
InChI Key: GXMYCEJMFZMVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG5-Ms, also known as 2,5,8,11-tetraoxatridecan-13-yl methanesulfonate, is a compound with the molecular formula C10H22O7S . It has a molecular weight of 286.34 g/mol . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

This compound is used in the synthesis of PROTACs and as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3 . The canonical SMILES structure is COCCOCCOCCOCCOS(=O)(=O)C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.34 g/mol . It has a topological polar surface area of 88.7 Ų . It has a rotatable bond count of 13 .

Scientific Research Applications

Osmotic Stress in Plant Tissue Cultures

Polyethylene glycol (PEG) is utilized to mimic osmotic stress in plant tissue cultures, aiding in the study of mechanisms of tolerance. For instance, PEG has been shown to induce high expression of the cell cycle checkpoint gene WEE1 in embryogenic callus of Medicago truncatula. This suggests that PEG can ameliorate the effects of stress through the cell cycle checkpoint surveillance machinery, including WEE1 expression, highlighting its role in plant stress responses and potential applications in agricultural biotechnology (Elmaghrabi et al., 2017).

Biocompatibility and Toxicology

PEGylated compounds have been extensively studied for their biocompatibility and potential toxicological effects. For example, magnetic mesoporous silica nanoparticles (M-MSNs) modified with PEG have been assessed for their impact on human HepaRG cells. These studies are crucial in understanding the safety profile of PEGylated nanocarriers for drug delivery applications, ensuring that they do not present extensive toxicity to hepatic cells (Pisani et al., 2017).

Drug Delivery Systems

PEGylation has revolutionized the field of drug delivery, enhancing the efficacy and safety of therapeutic agents. Notably, PEG-FA (polyethylene glycol-folic acid) conjugated mesoporous silica nanoparticles have been developed as drug delivery systems loaded with doxorubicin for targeted cancer therapy. These systems show pH-sensitive drug release profiles, enhanced therapeutic anticancer effects, and minimized potential damage to normal cells, demonstrating the utility of PEG in targeted and controlled drug delivery applications (Cheng et al., 2017).

Immunotherapy and Disease Treatment

PEGylation is also applied in immunotherapy and the treatment of various diseases, including multiple sclerosis (MS). Pegylated interferons, for instance, have been developed to prevent immune cell migration and infiltration into the brain, offering a new treatment strategy for MS by potentially reducing the severity of the disease and lessening the influx of inflammatory immune cells (Kim et al., 2013).

Mechanism of Action

Target of Action

m-PEG5-Ms is primarily used in the synthesis of two types of molecules: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.

Mode of Action

This compound acts as a linker in the synthesis of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . This brings the target protein close to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to cancer cells, where the drug is released to kill the cell .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By bringing the target protein close to an E3 ubiquitin ligase, PROTACs facilitate the tagging of the target protein with ubiquitin . This ubiquitin tag signals for the protein to be degraded by the proteasome .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the PROTAC or ADC it is part of . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules can vary widely depending on their structure and the specific proteins they target . The use of a peg-based linker like this compound can improve the solubility and stability of these molecules .

Result of Action

The result of this compound’s action is the selective degradation of target proteins in the case of PROTACs . This can have a variety of effects depending on the function of the target protein . For ADCs, the result is the targeted killing of cancer cells .

Action Environment

The action of this compound is influenced by various environmental factors. The intracellular environment plays a crucial role in the ubiquitin-proteasome system . Factors such as pH, temperature, and the presence of other proteins can all influence the efficacy of PROTACs . For ADCs, the tumor microenvironment can impact the delivery and release of the cytotoxic drug .

Safety and Hazards

M-PEG5-Ms is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7S/c1-13-3-4-14-5-6-15-7-8-16-9-10-17-18(2,11)12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYCEJMFZMVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219106
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130955-37-2
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130955-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11-Tetraoxatridecan-13-ol, 13-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.16 g (0.040M) of tetraethylene glycol monomethyl ether and 5.0 g (0.044M) of methanesulfonyl chloride in 100 ml of methylene chloride was stirred at 0° C. while 5.7 g (0.044M) of diisopropylethylamine was added dropwise so the temperature remained below 5° C. Stirring was continued at 0° C. for 20 minutes and the temperature was allowed to rise to room temperature over 2 hours. The solution was washed twice with an equal volume of water. It was then dried and concentrated to an oil, yielding 11 g (96%).
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-Ms
Reactant of Route 2
Reactant of Route 2
m-PEG5-Ms
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
m-PEG5-Ms
Reactant of Route 4
Reactant of Route 4
m-PEG5-Ms
Reactant of Route 5
Reactant of Route 5
m-PEG5-Ms
Reactant of Route 6
Reactant of Route 6
m-PEG5-Ms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.